(S)-1-(3-Pyridyl)ethanol
Overview
Description
(S)-1-(3-Pyridyl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric reduction of 3-pyridyl ketone using a chiral catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-pyridinecarboxaldehyde using alcohol dehydrogenases is a widely adopted method due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-pyridylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-pyridylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-pyridylcarboxylic acid.
Reduction: 3-pyridylmethanol.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
(S)-1-(3-Pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: this compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Pyridyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with active sites, influencing the compound’s binding affinity and activity. In biochemical pathways, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
Comparison with Similar Compounds
®-1-(3-Pyridyl)ethanol: The enantiomer of (S)-1-(3-Pyridyl)ethanol, with similar chemical properties but different biological activities.
3-Pyridylmethanol: Lacks the chiral center, resulting in different reactivity and applications.
3-Pyridylcarboxylic acid: An oxidized form of this compound with distinct chemical properties.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to participate in a variety of chemical reactions and its applications in diverse fields further highlight its significance.
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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